molecular formula C19H16FN3O2 B12116802 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Katalognummer: B12116802
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: UVWIIBQYBFRKLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Eigenschaften

Molekularformel

C19H16FN3O2

Molekulargewicht

337.3 g/mol

IUPAC-Name

2-fluoro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H16FN3O2/c1-25-14-7-6-12-10-13-8-9-23(18(13)21-17(12)11-14)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24)

InChI-Schlüssel

UVWIIBQYBFRKLK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4F)C=C2C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung der Verwendung von gefährlichen Reagenzien und Lösungsmitteln umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Übliche Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Chromtrioxid

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid

    Substitution: Palladium auf Kohlenstoff, verschiedene Nucleophile

Hauptprodukte

    Oxidation: Hydroxylierte Derivate

    Reduktion: Aminierte Derivate

    Substitution: Substituierte Derivate mit verschiedenen Nucleophilen

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrroloquinoline can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action typically involves disruption of cellular processes through interaction with specific enzymes or receptors .

Cancer Therapeutics

The unique structural features of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide position it as a potential candidate for targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds designed to inhibit FGFRs have shown promise in preclinical studies, suggesting that similar derivatives could be explored for their anticancer properties .

Neurological Research

There is emerging interest in the neuroprotective effects of pyrroloquinoline derivatives. Some studies suggest that these compounds may influence neurotransmitter systems or offer protection against neurodegenerative conditions. The specific interactions and pathways involved remain an area for further investigation.

Case Study 1: Antimicrobial Screening

A series of studies focused on the antimicrobial activity of pyrroloquinoline derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing that certain derivatives showed significant inhibition at concentrations as low as 6.25 µg/mL against Mycobacterium smegmatis .

Case Study 2: FGFR Inhibition

In a study exploring the inhibition of FGFRs by pyrroloquinoline derivatives, compound 4h was identified as having potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This compound also demonstrated the ability to induce apoptosis in breast cancer cell lines, highlighting the therapeutic potential of this class of compounds .

Comparative Analysis Table

Compound NameStructureUnique FeaturesApplications
2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamideStructureFluorine substitution enhances biological activityAntimicrobial, anticancer
Related Pyrroloquinoline DerivativeStructureVaries by substituent groupsAntimicrobial
FGFR Inhibitor CompoundStructurePotent FGFR inhibitionCancer therapy

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity. Additionally, it may interact with specific proteins involved in signal transduction pathways, thereby modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
  • CAS Number : 881448-06-2
  • Molecular Formula : C₁₉H₁₆FN₃O₂
  • Molecular Weight : 337.35 g/mol
  • SMILES : COc1ccc2c(c1)nc1c(c2)CCN1NC(=O)c1ccccc1F

This compound features a pyrrolo[2,3-b]quinoline core substituted with a methoxy group at position 7 and a 2-fluorobenzamide moiety.

Comparison with Structural Analogs

The compound’s structural analogs primarily differ in substituents on the benzamide ring, the heterocyclic core, or functional groups. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparison

Compound ID Substituent(s) on Benzamide Heterocyclic Core Molecular Formula Molecular Weight (g/mol) Key Features
Target (BH49353) 2-fluoro Pyrrolo[2,3-b]quinoline C₁₉H₁₆FN₃O₂ 337.35 Electron-withdrawing F at position 2
BH49356 4-fluoro Pyrrolo[2,3-b]quinoline C₁₉H₁₆FN₃O₂ 337.35 Fluoro isomer at position 4
BH49355 3-chloro Pyrrolo[2,3-b]quinoline C₁₉H₁₆ClN₃O₂ 353.80 Larger, lipophilic Cl substituent
BH49357 4-chloro Pyrrolo[2,3-b]quinoline C₁₉H₁₆ClN₃O₂ 353.80 Chloro isomer at position 4
BH49358 2-methoxy Pyrrolo[2,3-b]quinoline C₂₀H₁₉N₃O₃ 349.38 Electron-donating OMe group
BH49354 Thiophene-2-carboxamide Pyrrolo[2,3-b]quinoline C₁₇H₁₅N₃O₂S 325.38 Thiophene replaces benzene
881450-25-5 Propanamide 7-Methyl-pyrrolo[2,3-b]quinoline C₁₅H₁₆N₃O 254.31 Simplified amide chain

Key Findings:

In contrast, the 4-fluoro isomer (BH49356) may exhibit altered steric interactions due to the para-substitution . Chloro analogs (BH49355, BH49357) have higher molecular weights and increased lipophilicity compared to fluoro derivatives, which could improve membrane permeability but reduce solubility .

Functional Group Modifications: The 2-methoxy analog (BH49358) introduces an electron-donating group, which may increase solubility but could sterically hinder interactions with hydrophobic binding sites .

Core Structure Variations: The compound 881450-25-5 replaces the benzamide with a propanamide and introduces a methyl group on the pyrroloquinoline core, simplifying the structure but reducing molecular complexity .

Isosteric Replacements :

  • highlights a pyrrolo[2,3-b]pyridine core variant with a propyl chain, demonstrating that modifications to the central heterocycle can significantly alter physicochemical and pharmacokinetic profiles .

Implications for Drug Design

  • Fluoro vs. Chloro : Fluorine’s small size and high electronegativity make it favorable for tuning binding affinity without steric penalties, whereas chlorine may enhance lipophilicity for CNS-targeting compounds.
  • Positional Isomerism : The 2-fluoro substitution in BH49353 may offer optimal steric and electronic compatibility compared to 4-fluoro or chloro analogs.
  • Heterocyclic Diversity : Thiophene or pyridine-based cores (e.g., ) provide opportunities to explore diverse bioisosteric replacements .

Biologische Aktivität

The compound 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide (CAS Number: 881448-06-2) is a pyrroloquinoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H16FN3O2
  • Molecular Weight : 337.3476 g/mol
  • SMILES : COc1ccc2c(c1)nc1c(c2)CCN1NC(=O)c1ccccc1F

Biological Activity Overview

Research indicates that compounds containing the pyrrolo[2,3-b]quinoline structure exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of related pyrroloquinoline derivatives. For instance:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A series of pyrrolo[2,3-b]pyridine derivatives showed potent inhibition against FGFRs, which are implicated in various cancers. Compound 4h from this series demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential for cancer therapy .
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

The mechanism underlying the anticancer activity of pyrroloquinoline derivatives often involves the induction of apoptosis in cancer cells and inhibition of cell migration and invasion. For example, compound 4h was found to significantly inhibit the proliferation and induce apoptosis in breast cancer 4T1 cells .

Other Biological Activities

Apart from anticancer properties, related compounds have shown:

  • Antioxidant Activity : Some derivatives exhibit high DPPH scavenging activity, indicating potential as antioxidant agents .
  • Antimicrobial Activity : Quinoline derivatives have been reported to possess significant antimicrobial effects against various pathogens .

Case Studies

A study focusing on a series of imidazopyridines highlighted the importance of structural modifications for enhancing biological activity. The introduction of methoxy groups improved selectivity against parasites while maintaining reasonable solubility . This suggests that similar modifications in the structure of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide could enhance its biological efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide?

Methodological Answer:

  • Key Steps :
    • Pyrrolo[2,3-b]quinoline Core Synthesis : Use fluorobenzaldehyde derivatives (e.g., 2-fluorobenzaldehyde) as starting materials. React with substituted amines under reflux in DMF at 150°C for 20 hours, monitored by TLC ().
    • Benzamide Coupling : Introduce the benzamide moiety via nucleophilic acyl substitution. Activate the carboxylic acid (e.g., 2-fluorobenzoic acid) with coupling agents like EDCl/HOBt.
    • Microwave-Assisted Optimization : Reduce reaction times by employing microwave irradiation (e.g., 100–150°C, 30–60 minutes), as demonstrated for similar pyrrolo[2,3-b]pyridine derivatives ().
  • Critical Parameters :
    • Solvent choice (DMF or n-butanol for solubility).
    • Stoichiometric ratios (1:1 for amine:carbonyl precursor).
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • 1H/13C NMR :
    • Expected Signals :
  • Aromatic protons (δ 6.8–8.0 ppm), methoxy group (δ ~3.8 ppm, singlet).
  • Dihydro-pyrrolo ring protons (δ 3.3–3.5 ppm, multiplet) ().
    • Deuterated Solvents : DMSO-d6 or CDCl3 for optimal resolution.
  • Mass Spectrometry (ESI-MS) :
    • Exact mass: Calculate using molecular formula (e.g., C19H17FN2O2: 332.127 g/mol). Compare with experimental [M+H]+ or [M–H]– peaks ().
  • X-ray Crystallography :
    • For solid-state structure confirmation, grow crystals via slow evaporation (e.g., ethanol/water mix). Analyze dihedral angles and hydrogen bonding ().

Advanced Research Questions

Q. How can researchers address low solubility or polymorphism in this compound during formulation?

Methodological Answer:

  • Polymorph Screening :
    • Recrystallize from solvents like ethanol, acetonitrile, or DCM/hexane. Characterize forms via PXRD and DSC ().
  • Salt Formation :
    • Test hydrochloride or mesylate salts to improve aqueous solubility. Monitor pH stability (1–3) during salt screening.
  • Co-Crystallization :
    • Use co-formers (e.g., succinic acid) to enhance bioavailability. Analyze co-crystals via FTIR and TGA ().

Q. What strategies are effective for designing analogs with improved target affinity or metabolic stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Modifications :
  • Replace methoxy with ethoxy or halogens (e.g., Cl, Br) at position 7 ().
  • Introduce electron-withdrawing groups (e.g., CF3) on the benzamide ring ().
    • Biological Assays :
  • Test analogs against target kinases (e.g., c-Met) using enzymatic inhibition assays (IC50 determination) ().
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat). Quantify parent compound degradation via LC-MS/MS. Introduce methyl groups to block CYP450 oxidation ().

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling :
    • Measure plasma concentration-time curves (Cmax, Tmax, AUC) after oral administration. Adjust dosing regimens based on bioavailability (<30% may require nanoformulations) ().
  • Metabolite Identification :
    • Use high-resolution LC-QTOF-MS to detect Phase I/II metabolites. Compare in vitro (hepatocytes) and in vivo (urine/plasma) profiles ().
  • Target Engagement Assays :
    • Validate target binding in vivo using PET tracers or Western blotting for downstream biomarkers (e.g., phosphorylated c-Met) ().

Q. What computational methods predict the binding mode of this compound to its biological target?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide. Prepare the protein (e.g., c-Met kinase domain, PDB: 3LQ8) by removing water and adding hydrogens. Define the binding pocket around the ATP-binding site ().
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations in GROMACS. Analyze RMSD (<2 Å stability) and hydrogen bond occupancy (>50% for key residues like Met1160) ().
  • Free Energy Calculations :
    • Calculate binding free energy (ΔG) via MM-PBSA. Correlate with experimental IC50 values (R² > 0.7 indicates predictive validity) ().

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